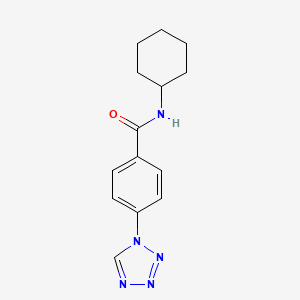
N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTB is a tetrazole derivative that has been shown to have a range of biochemical and physiological effects, making it an attractive molecule for further study.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways. Specifically, this compound has been shown to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammatory cytokine production. This compound may also modulate other signaling pathways, such as the MAPK and PI3K/Akt pathways, although further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the immune system and detect ROS in cells. In addition, this compound has been shown to have antioxidant properties, which may be related to its ability to detect ROS. This compound has also been shown to have anti-tumor activity in vitro, although further research is needed to determine its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide is its selectivity for ROS, which makes it a valuable tool for studying oxidative stress in cells. In addition, this compound is relatively easy to synthesize and can be obtained in high purity through recrystallization. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to work with in aqueous solutions. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research on N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of this compound-based probes for the detection of ROS in vivo. Another potential area of research is the development of this compound-based therapeutics for inflammatory diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a modulator of intracellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting product with sodium azide. The final step involves the reduction of the resulting azide with hydrogen gas to yield this compound. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have a range of potential scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is important for understanding the mechanisms of oxidative stress in various diseases. This compound has been shown to be highly selective for ROS, making it a valuable tool for studying oxidative stress in cells.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential as a modulator of the immune system. Specifically, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have therapeutic potential for a range of inflammatory diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h6-10,12H,1-5H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWQOHLKHCBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)

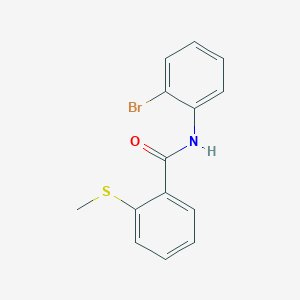


![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
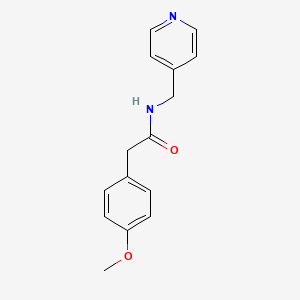
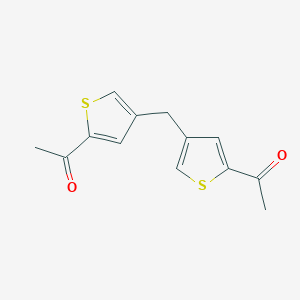

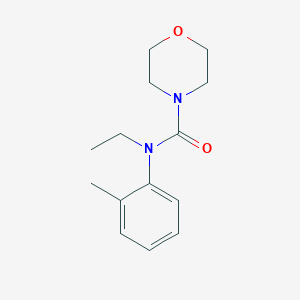
![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)
